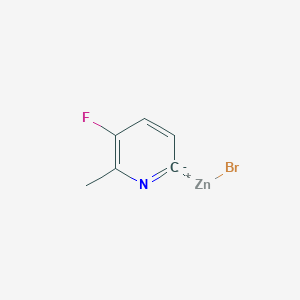
5-Fluoro-6-methyl-2-pyridylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-methyl-2-pyridylzinc bromide is an organozinc compound widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. This compound is typically used as a nucleophilic reagent in substitution and addition reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-6-methyl-2-pyridylzinc bromide generally involves the reaction of 5-Fluoro-6-methyl-2-pyridine with zinc bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-6-methyl-2-pyridylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It acts as a nucleophile, replacing halides or other leaving groups in organic molecules.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Cross-Coupling Reactions: It is prominently used in Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base.
Addition Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used, along with ligands to stabilize the metal center.
Major Products:
Substitution Reactions: The major products are substituted pyridines.
Addition Reactions: The major products are alcohols.
Cross-Coupling Reactions: The major products are biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
5-Fluoro-6-methyl-2-pyridylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of materials with specific electronic, optical, or magnetic properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-methyl-2-pyridylzinc bromide involves its role as a nucleophile in various reactions. In cross-coupling reactions, it participates in the transmetalation step, where the zinc atom transfers the organic group to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparación Con Compuestos Similares
- 5-Fluoro-2-pyridylzinc bromide
- 5-Methyl-2-pyridylzinc bromide
- 6-Methyl-2-pyridylzinc bromide
- 4-Fluorophenylzinc bromide
Comparison: 5-Fluoro-6-methyl-2-pyridylzinc bromide is unique due to the presence of both a fluorine and a methyl group on the pyridine ring. This combination can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C6H5BrFNZn |
|---|---|
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
bromozinc(1+);5-fluoro-6-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H5FN.BrH.Zn/c1-5-6(7)3-2-4-8-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XWLAJAADJCKLQE-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C[C-]=N1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B14897951.png)
![n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine](/img/structure/B14897959.png)
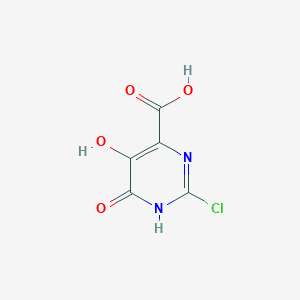
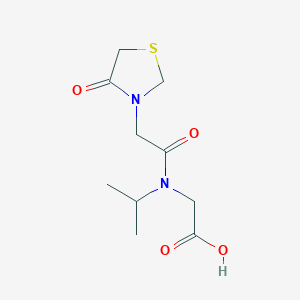




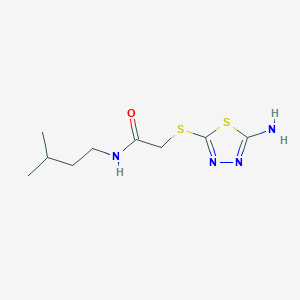
![(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B14898007.png)
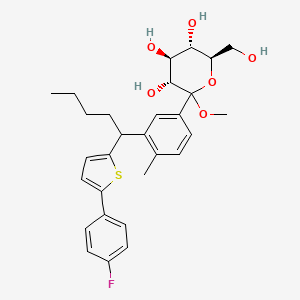

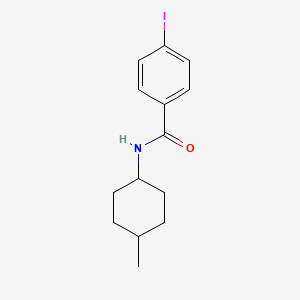
![(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14898025.png)
